2,2'-Bipyridine hydrochloride chemical structure and properties
2,2'-Bipyridine hydrochloride chemical structure and properties
Structural Dynamics, Synthesis Protocols, and Bio-Inorganic Applications
Executive Summary
2,2'-Bipyridine (bipy) is the archetypal chelating ligand in coordination chemistry. While the free base is ubiquitous in organic catalysis, the hydrochloride salt forms (mono- and dihydrochloride) are the critical reagents for biological applications requiring aqueous solubility without organic co-solvents.
This guide addresses the specific utility of 2,2'-bipyridine hydrochloride. It bridges the gap between its structural thermodynamics—specifically the cis/trans rotameric equilibrium driven by protonation—and its practical application as an iron sequestering agent in metallo-drug development.
Chemical Identity & Structural Analysis[1]
The Protonation Conundrum
The efficacy of 2,2'-bipyridine relies on its ability to rotate around the C2–C2' bond.
-
Free Base: Exists primarily in the trans conformation in solution to minimize dipole repulsion between the nitrogen lone pairs.
-
Chelation: Upon binding a metal (M
), it locks into a cis conformation. -
Hydrochlorides:
-
Monohydrochloride (
): The protonated nitrogen forms a hydrogen bond with the unprotonated nitrogen, locking the molecule in a planar cis conformation. -
Dihydrochloride (
): The second protonation is energetically unfavorable due to charge repulsion between the two adjacent pyridinium sites. Consequently, the dihydrochloride is highly acidic and unstable in moist air, often reverting to the monohydrochloride or losing HCl.
-
Structural & Physicochemical Data[1]
| Property | 2,2'-Bipyridine (Free Base) | 2,2'-Bipyridine Dihydrochloride |
| CAS Number | 366-18-7 | 18820-87-6 (General HCl: 33421-43-1) |
| Formula | ||
| MW ( g/mol ) | 156.19 | 229.11 |
| Solubility (Water) | Low (~5.5 g/L) | High (>500 g/L) |
| Solubility (Ethanol) | High | Moderate |
| Appearance | White/Pale Crystalline Solid | White/Yellow Hygroscopic Powder |
| pKa Values | N/A |
Mechanistic Pathway: Protonation vs. Chelation
The following diagram illustrates the competitive equilibrium between protonation (which blocks coordination) and metal chelation.
Figure 1: The thermodynamic equilibrium of 2,2'-bipyridine species. Note that effective metal chelation requires a pH above the
Synthesis Protocol: Conversion of Base to Hydrochloride Salt
Objective: To synthesize high-purity 2,2'-bipyridine hydrochloride from the commercially cheaper free base, ensuring removal of trace iron impurities which can cause false positives in biological assays.
Prerequisites:
-
2,2'-Bipyridine (Free Base, >99%)
-
Hydrochloric acid (37%, ACS Reagent)
-
Ethanol (Absolute)
-
Diethyl Ether (Anhydrous)
Step-by-Step Methodology
-
Dissolution:
-
Dissolve 5.0 g (32 mmol) of 2,2'-bipyridine free base in 30 mL of warm absolute ethanol (
). Ensure complete dissolution. -
Expert Tip: If the solution is not clear/colorless, treat with activated charcoal and filter through Celite to remove organic impurities.
-
-
Acidification (Salt Formation):
-
For Monohydrochloride: Add 1.0 equivalent of conc. HCl (approx 2.65 mL) dropwise with vigorous stirring.
-
For Dihydrochloride: Add excess conc. HCl (approx 6.0 mL). Note: The reaction is exothermic.
-
-
Precipitation:
-
Allow the solution to cool to room temperature.[1]
-
Slowly add 100 mL of anhydrous diethyl ether while stirring. The hydrochloride salt will precipitate as a white/off-white solid.
-
Causality: The salt is insoluble in the ether-ethanol mixture, driving high-yield precipitation.
-
-
Isolation & Drying:
-
Filter the solid using a sintered glass funnel (avoid paper filters which may introduce iron).
-
Wash the cake
with cold diethyl ether. -
Critical Step: Dry under vacuum over
or KOH pellets. The hydrochloride is hygroscopic ; improper drying leads to a sticky gum due to atmospheric moisture absorption.
-
Figure 2: Synthesis workflow for converting 2,2'-bipyridine free base to the hydrochloride salt.
Functional Applications in Drug Development
Iron Chelation Assays (The "Ferrous Stripping" Test)
In drug discovery, 2,2'-bipyridine is used to simulate iron-deficient conditions or to inhibit iron-dependent enzymes (e.g., prolyl hydroxylases).
The Mechanism:
Protocol for Biological Assay:
-
Stock Preparation: Prepare a 100 mM stock of 2,2'-bipyridine hydrochloride in PBS.
-
Incubation: Treat cells with 10–100
bipyridine. -
Readout: Monitor cell viability or enzyme activity.
-
Control: Add exogenous
in excess. If toxicity is reversed, the mechanism is confirmed as iron depletion.
-
Metallo-Drug Precursor
Bipyridine hydrochloride is the preferred starting material for synthesizing water-soluble Ruthenium(II) complexes (e.g.,
Handling, Stability & Safety
Stability
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator. If the powder turns into a paste, it has absorbed water and likely hydrolyzed partially to the monohydrochloride.
-
Light Sensitivity: Solutions are stable, but solid bipyridine should be stored in amber vials to prevent slow photo-degradation over months.
Toxicity Profile
-
Mechanism: Acute toxicity is primarily due to the sequestration of vital trace metals (Fe, Zn, Cu) essential for metalloenzymes (e.g., cytochrome c oxidase).
-
LD50 (Rat, Oral):
mg/kg. -
Handling: Always wear nitrile gloves. Dust inhalation is a significant hazard; use a fume hood when weighing the dry salt.
References
-
Perrin, D. D. (1964).[4] "Dissociation constants of organic bases in aqueous solution." Australian Journal of Chemistry, 17(4), 484-488.[4]
-
Constable, E. C., & Housecroft, C. E. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules, 24(21), 3951.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 87811, 2,2'-Bipyridine dihydrochloride." PubChem.
-
Bremer, B., et al. (2001). "Intracellular chelation of iron by bipyridyl inhibits DNA virus replication."[5] Journal of Biological Chemistry, 276, 24612-24620.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 2,2'-Bipyridine."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,2'-Bipyridine CAS#: 366-18-7 [m.chemicalbook.com]
- 3. Sciencemadness Discussion Board - 2,2'-Bipyridine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intracellular chelation of iron by bipyridyl inhibits DNA virus replication: ribonucleotide reductase maturation as a probe of intracellular iron pools - PubMed [pubmed.ncbi.nlm.nih.gov]
